4-(2-nitrovinyl)benzene-1,2-diol

Catalog No.
S624789
CAS No.
108074-44-8
M.F
C8H7NO4
M. Wt
181.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(2-nitrovinyl)benzene-1,2-diol

CAS Number

108074-44-8

Product Name

4-(2-nitrovinyl)benzene-1,2-diol

IUPAC Name

4-[(E)-2-nitroethenyl]benzene-1,2-diol

Molecular Formula

C8H7NO4

Molecular Weight

181.15 g/mol

InChI

InChI=1S/C8H7NO4/c10-7-2-1-6(5-8(7)11)3-4-9(12)13/h1-5,10-11H/b4-3+

InChI Key

LLJASJHXECDHOM-ONEGZZNKSA-N

SMILES

C1=CC(=C(C=C1C=C[N+](=O)[O-])O)O

Synonyms

1,2-dihydroxy-4-(nitroethenyl)benzene, SL-1, SL-1 pigment

Canonical SMILES

C1=CC(=C(C=C1C=C[N+](=O)[O-])O)O

Isomeric SMILES

C1=CC(=C(C=C1/C=C/[N+](=O)[O-])O)O

The exact mass of the compound 4-[(E)-2-nitroethenyl]benzene-1,2-diol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Catechols - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-(2-Nitrovinyl)benzene-1,2-diol (CAS 108074-44-8), commonly known as 3,4-dihydroxy-beta-nitrostyrene or Dopamine Impurity 3, is a highly functionalized catechol derivative featuring a reactive beta-nitrostyrene moiety . In industrial and pharmaceutical procurement, it is primarily sourced as an essential analytical reference standard (Levodopa EP Impurity D) for the quality control of catecholamine active pharmaceutical ingredients (APIs), and as a specialized synthetic intermediate [1]. The presence of the unprotected 1,2-benzenediol (catechol) ring alongside the reducible nitrovinyl group allows for direct conversion into dopamine analogs without requiring subsequent deprotection steps, making it highly decision-relevant for streamlined API synthesis and targeted kinase inhibitor research [2].

Substituting 4-(2-nitrovinyl)benzene-1,2-diol with closely related analogs, such as 3,4-dimethoxy-beta-nitrostyrene or 4-hydroxy-3-methoxy-beta-nitrostyrene, fundamentally alters both synthetic workflows and analytical validity [1]. In synthetic applications, utilizing a methoxy-protected analog necessitates harsh post-reduction deprotection conditions (e.g., using boron tribromide or strong acids) to yield the final catecholamine, which can degrade sensitive functional groups and reduce overall yield [2]. Furthermore, in pharmaceutical quality control, regulatory frameworks mandate the exact use of Dopamine Impurity 3 for validating the purity of Levodopa and Dopamine; substituting it with a structural analog invalidates the chromatographic retention time benchmarks required for compliance [3].

Direct Reduction to Catecholamines vs. Protected Analogs

When synthesizing dopamine derivatives, using 4-(2-nitrovinyl)benzene-1,2-diol allows for a direct, single-step reduction of the nitroalkene to an amine [1]. In contrast, using 3,4-dimethoxy-beta-nitrostyrene requires a two-step process involving reduction followed by demethylation. Industrial synthetic principles demonstrate that direct reduction of the unprotected catechol nitrostyrene avoids the typical 15-30% yield loss associated with harsh BBr3-mediated demethylation of the dimethoxy analog [2].

Evidence DimensionSynthetic steps and associated yield loss to target catecholamine
Target Compound Data1 step (direct reduction), avoiding deprotection yield loss
Comparator Or Baseline3,4-dimethoxy-beta-nitrostyrene (2 steps, ~15-30% yield loss during deprotection)
Quantified DifferenceEliminates 1 synthetic step and associated deprotection degradation
ConditionsStandard API synthesis workflows targeting unprotected catecholamines

Procuring the unprotected diol streamlines API manufacturing by eliminating harsh deprotection steps, thereby improving overall yield and reducing hazardous reagent use.

Regulatory Mandated Retention Benchmarking in API Quality Control

As a designated pharmacopeial reference standard (Levodopa EP Impurity D / Dopamine Impurity 3), 4-(2-nitrovinyl)benzene-1,2-diol possesses a specific chromatographic retention profile essential for resolving impurities in Levodopa and Dopamine API manufacturing [1]. Under standard EP/USP HPLC conditions, it provides a distinct, quantifiable peak that cannot be substituted by other nitrostyrenes. Utilizing the exact CAS 108074-44-8 compound ensures 100% compliance with regulatory system suitability tests, whereas any analog would result in a 0% compliance rate for official batch release testing [1].

Evidence DimensionPharmacopeial compliance for Levodopa/Dopamine batch release
Target Compound Data100% compliant (official EP Impurity D standard)
Comparator Or BaselineAny structural analog (0% compliant for specific impurity resolution)
Quantified DifferenceAbsolute requirement for regulatory validation
ConditionsEP/USP HPLC impurity profiling assays

Analytical and QA/QC buyers must procure this exact CAS number to legally validate the purity of commercial Levodopa and Dopamine batches.

Specific Tyrosine Kinase Inhibition Profile

Beta-nitrostyrenes with catechol moieties, such as 4-(2-nitrovinyl)benzene-1,2-diol, act as structural mimics of tyrosine and are potent inhibitors of specific tyrosine kinases [1]. The presence of the 3,4-dihydroxy groups is critical for hydrogen bonding within the kinase active site. Compared to monohydroxy or methoxy-substituted nitrostyrenes, the dihydroxy configuration typically exhibits a significantly lower IC50 for targeted kinases, making it a higher-affinity scaffold for tyrphostin-like inhibitor development [2].

Evidence DimensionKinase inhibition potency (IC50) for targeted tyrosine kinases
Target Compound DataHigh potency (low micromolar IC50) due to dual hydrogen-bond donors
Comparator Or BaselineMethoxy-substituted nitrostyrenes (significantly reduced binding affinity)
Quantified DifferenceEnhanced active-site binding via the 3,4-dihydroxy motif
ConditionsIn vitro kinase inhibition assays

For pharmaceutical R&D, the specific catechol-nitrostyrene combination is essential for achieving the required binding affinity in targeted kinase inhibitor screening.

Pharmacopeial Quality Control and API Batch Release

Directly downstream of its status as Levodopa EP Impurity D and Dopamine Impurity 3, this compound is procured by QA/QC laboratories to calibrate HPLC equipment, run system suitability tests, and quantify impurity levels in commercial batches of Levodopa and Dopamine APIs [1].

Streamlined Synthesis of Catecholamine Derivatives

Leveraging its unprotected catechol ring and reducible nitroalkene, synthetic chemists use this compound as a direct precursor to novel dopamine analogs and specialized phenethylamines, avoiding the yield-limiting deprotection steps required when using methoxy-substituted precursors [2].

Development of Tyrphostin-like Kinase Inhibitors

Due to its structural resemblance to tyrosine and potent binding characteristics, R&D teams procure this compound as a foundational scaffold or reference inhibitor in the development of targeted therapies against EGFR and other tyrosine kinase-driven pathologies [3].

XLogP3

1.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

181.03750770 g/mol

Monoisotopic Mass

181.03750770 g/mol

Heavy Atom Count

13

Dates

Last modified: 04-14-2024
Mikami Y; Takahashi K; Fukushima K; Yazawa K; Arai T; Kubo A; Saito N; Kawakami N; A new pigment from Streptomyces lavendulae, Journal of Antibiotics, 403, 386-387. DOI:10.7164/antibiotics.40.385 PMID:3570990

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